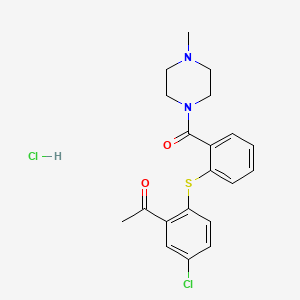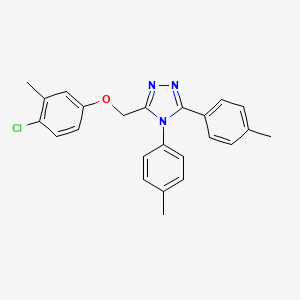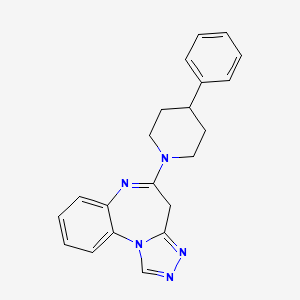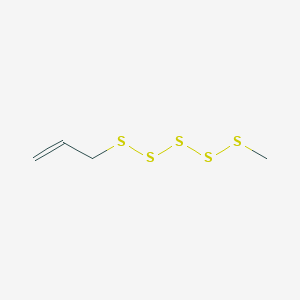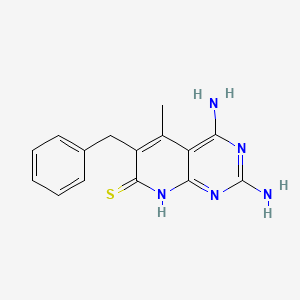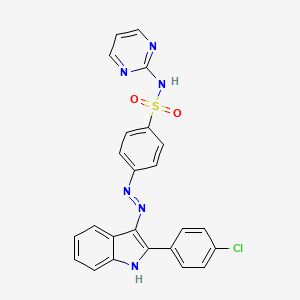
4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide is a complex organic compound that features a combination of indole, azo, pyrimidine, and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Azo Coupling Reaction: The indole derivative is then subjected to azo coupling with 4-chlorophenyl diazonium salt. This reaction is typically carried out in an aqueous medium with a base such as sodium hydroxide.
Sulfonamide Formation: The final step involves the reaction of the azo compound with 2-aminopyrimidine and benzenesulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and azo groups.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole and azo groups.
Reduction: Hydrazo derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It can also be used in the development of new drugs due to its potential biological activity.
Medicine
The compound’s structure suggests potential applications in medicinal chemistry, particularly as an antimicrobial or anticancer agent. Its sulfonamide group is known for its antibacterial properties, while the indole and azo groups may contribute to anticancer activity.
Industry
In industry, the compound can be used in the development of dyes and pigments due to its azo group. It may also find applications in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide likely involves interactions with various biological targets:
Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates.
DNA Intercalation: The indole and azo groups may intercalate into DNA, disrupting its function and leading to cell death.
Signal Transduction: The compound may interfere with signal transduction pathways, particularly those involving kinases and other signaling proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-(4-Bromophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
- 4-((2-(4-Methoxyphenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
- 4-((2-(4-Nitrophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide
Uniqueness
The uniqueness of 4-((2-(4-Chlorophenyl)-1H-indol-3-yl)azo)-N-2-pyrimidinylbenzenesulfonamide lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties. The presence of the 4-chlorophenyl group may enhance its biological activity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
88151-94-4 |
|---|---|
Formule moléculaire |
C24H17ClN6O2S |
Poids moléculaire |
488.9 g/mol |
Nom IUPAC |
4-[[2-(4-chlorophenyl)-1H-indol-3-yl]diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C24H17ClN6O2S/c25-17-8-6-16(7-9-17)22-23(20-4-1-2-5-21(20)28-22)30-29-18-10-12-19(13-11-18)34(32,33)31-24-26-14-3-15-27-24/h1-15,28H,(H,26,27,31) |
Clé InChI |
CUOMMOZRSLRPQK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




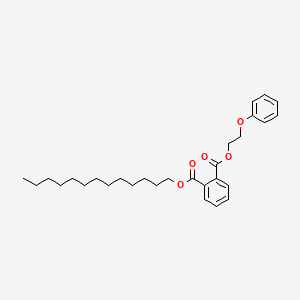

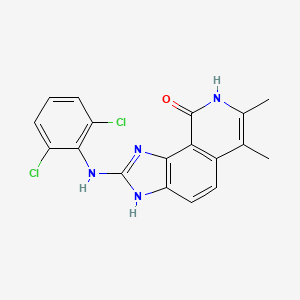
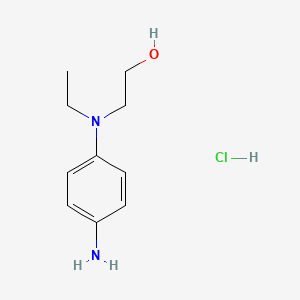
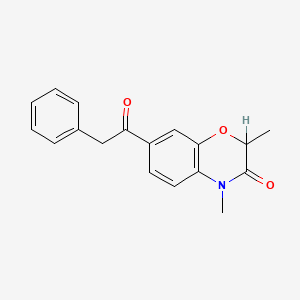
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)
